molecular formula C13H15NO6S B8068047 4-Isothiocyanatophenyl-a-D-glucopyranoside

4-Isothiocyanatophenyl-a-D-glucopyranoside

Cat. No. B8068047
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanatophenyl-a-D-glucopyranoside is a useful research compound. Its molecular formula is C13H15NO6S and its molecular weight is 313.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isothiocyanatophenyl-a-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isothiocyanatophenyl-a-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Separation : 1-Isothiocyanato-D-glucopyranosides with different substituents, including 4-Isothiocyanatophenyl-α-D-glucopyranoside, have been used as chiral selectors for the chromatographic separation of racemic compounds. This application is significant in enantiomer separation in pharmaceutical and chemical research (Schulze & König, 1986).

  • Coupling of Carbohydrates to Proteins : The phenylisothiocyanate procedure has been used for the coupling of carbohydrates, including 4-Isothiocyanatophenyl-α-D-glucopyranoside, to proteins. This method is particularly relevant in the creation of synthetic vaccines (Reichert, Hayes & Goldstein, 1994).

  • Anticancer Research : Isothiocyanates derived from glucosinolates, similar in structure to 4-Isothiocyanatophenyl-α-D-glucopyranoside, have been studied for their antiproliferative effects in cancer research. For instance, moringin, an isothiocyanate, showed significant antiproliferative effects in SH-SY5Y human neuroblastoma cells (Cirmi et al., 2019).

  • Synthesis of Neoglycoproteins : Isothiocyanatophenyl-β-D-glucopyranoside has been used in the chemoenzymatic synthesis of neoglycoproteins. This process is important for the study of protein-carbohydrate interactions and the development of biomedical applications (Fujita & Takegawa, 2001).

  • Inhibitory Effects on Inflammatory Responses : Compounds like 4-Isothiocyanatophenyl-α-D-glucopyranoside have been isolated from natural sources and studied for their inhibitory effects on inflammatory responses in macrophages, which is relevant in the treatment of inflammatory diseases (Shrestha et al., 2013).

  • Carbohydrate-Functionalized Surfaces : 4-Aminophenyl-β-D-glucopyranoside, a related compound, has been used to create carbohydrate-functionalized surfaces. These surfaces retain properties of the glucoside compound and are useful in various chemical and biological applications (Peigneguy et al., 2018).

  • Glucosinolate Research : 4-Isothiocyanatophenyl-α-D-glucopyranoside, due to its structural similarity to glucosinolates, is relevant in the study of these compounds in plants. Research in this area includes understanding the metabolism of glucosinolates and their functionality in plant defense and human health (Ishida et al., 2014).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-LBELIVKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatophenyl-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isothiocyanatophenyl-a-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
4-Isothiocyanatophenyl-a-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
4-Isothiocyanatophenyl-a-D-glucopyranoside
Reactant of Route 4
4-Isothiocyanatophenyl-a-D-glucopyranoside
Reactant of Route 5
4-Isothiocyanatophenyl-a-D-glucopyranoside
Reactant of Route 6
4-Isothiocyanatophenyl-a-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.